4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole
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Overview
Description
4,5-Dimethyl-1-(triphenylmethyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the triphenylmethyl group at position 1 and the dimethyl groups at positions 4 and 5 make this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dimethylimidazole.
Protection of the Imidazole Nitrogen: The nitrogen at position 1 is protected using a triphenylmethyl chloride in the presence of a base such as sodium hydride.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete protection of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 4,5-dimethyl-1-(triphenylmethyl)-1,2-dihydroimidazole.
Substitution: Formation of 4,5-dimethyl-1-(substituted-triphenylmethyl)-1H-imidazole derivatives.
Scientific Research Applications
4,5-Dimethyl-1-(triphenylmethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways, leading to altered cellular responses. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
4,5-Dimethyl-1H-imidazole: Lacks the triphenylmethyl group, resulting in different chemical properties and reactivity.
1-(Triphenylmethyl)-1H-imidazole: Lacks the dimethyl groups, affecting its steric and electronic properties.
4,5-Dimethyl-2-(triphenylmethyl)-1H-imidazole: Similar structure but with the triphenylmethyl group at position 2, leading to different reactivity.
Uniqueness: 4,5-Dimethyl-1-(triphenylmethyl)-1H-imidazole is unique due to the combined presence of the triphenylmethyl and dimethyl groups, which confer distinct steric and electronic properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,5-dimethyl-1-tritylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2/c1-19-20(2)26(18-25-19)24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXUIIBYSDKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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